1-bromo-4-[(1R)-1-methoxyethyl]benzene
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Overview
Description
1-bromo-4-[(1R)-1-methoxyethyl]benzene is an organic compound belonging to the class of aryl bromides. It has the molecular formula C9H11BrO and a molecular weight of 215.09 g/mol . This compound is also known by other names such as 1-(4-bromophenyl)ethyl methyl ether and 1-bromo-4-(1-methoxyethyl)benzol . It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a methoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-4-[(1R)-1-methoxyethyl]benzene can be synthesized through various synthetic routes. One common method involves the bromination of 4-[(1R)-1-methoxyethyl]benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide . The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-[(1R)-1-methoxyethyl]benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 4-[(1R)-1-methoxyethyl]benzene by removing the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include 4-[(1R)-1-methoxyethyl]phenol, 4-[(1R)-1-methoxyethyl]aniline, etc.
Oxidation: Products include 4-[(1R)-1-methoxyethyl]benzaldehyde, 4-[(1R)-1-methoxyethyl]benzoic acid.
Reduction: Product is 4-[(1R)-1-methoxyethyl]benzene.
Scientific Research Applications
1-bromo-4-[(1R)-1-methoxyethyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-bromo-4-[(1R)-1-methoxyethyl]benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation and Reduction: The methoxyethyl group can undergo oxidation or reduction, leading to the formation of different functional groups that interact with biological targets.
Comparison with Similar Compounds
1-bromo-4-[(1R)-1-methoxyethyl]benzene can be compared with other similar compounds such as:
1-bromo-4-methoxybenzene: Lacks the methoxyethyl group, making it less versatile in chemical reactions.
1-bromo-4-ethylbenzene: Contains an ethyl group instead of a methoxyethyl group, affecting its reactivity and applications.
1-bromo-4-(trifluoromethoxy)benzene: The presence of a trifluoromethoxy group significantly alters its chemical properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H11BrO |
---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
1-bromo-4-[(1R)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C9H11BrO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3/t7-/m1/s1 |
InChI Key |
DUCFFBWPWJEFDI-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)OC |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)OC |
Origin of Product |
United States |
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